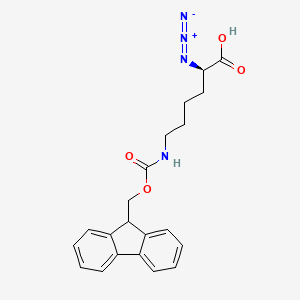

N3-D-Lys(Fmoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N3-D-Lys(Fmoc)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound is a derivative of lysine, which is a naturally occurring amino acid found in many proteins. N3-D-Lys(Fmoc)-OH has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

Azido-protected Fmoc–Lys(N3)–OH has been synthesized from Fmoc–Lys–OH and introduced into peptides via standard Fmoc-based solid-phase peptide synthesis. This azido peptide can be condensed with a peptide thioester by the Ag+-free thioester method without significant side reactions, with the azido group easily reduced to an amino group post-condensation, showcasing its utility in efficient peptide ligation (Katayama et al., 2008).

Biomaterials and Hydrogels

Fmoc-peptide-based biomaterials employing L-amino acids, including N3-D-Lys(Fmoc)-OH, form self-assembling nanofiber scaffolds with distinct physico-chemical properties. These scaffolds offer potential for drug controlled release applications, demonstrating the role of such peptides in designing novel biomaterials (Chronopoulou et al., 2014).

Enzymatic Studies and Drug Metabolism

Research on human flavin-containing monooxygenase (FMO3) highlights its significant role in drug metabolism, converting nucleophilic heteroatom-containing chemicals to more polar materials for easier excretion. Studies involving N3-D-Lys(Fmoc)-OH-related peptides have contributed to understanding the substrate specificity of FMO3, implicating its importance in pharmacogenetics and the potential for personalized medicine (Cashman, 2000).

Propiedades

IUPAC Name |

(2R)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETYFSMTHHMLJP-LJQANCHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2866678.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B2866683.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine trihydrochloride](/img/structure/B2866684.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(cyclopentyloxy)pyridin-3-yl)methanone](/img/structure/B2866688.png)

![5-((Benzo[d]thiazol-2-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2866698.png)